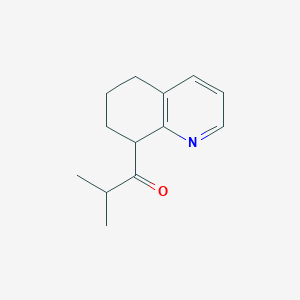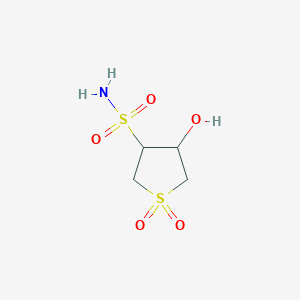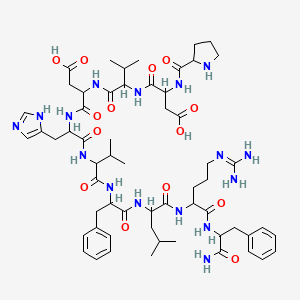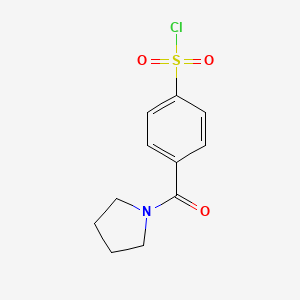![molecular formula C15H12ClNO4 B12111869 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid CAS No. 70853-28-0](/img/structure/B12111869.png)
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid is a compound known for its potent and selective inhibition of the transient receptor potential melastatin member 4 (TRPM4) channel. This compound has shown significant neuroprotective activity against glutamate-induced neurodegeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid typically involves the acylation of 2-amino benzoic acid with 4-chlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a selective inhibitor of the TRPM4 channel, making it useful in studying ion channel functions and related physiological processes.
Medicine: Exhibits neuroprotective effects, making it a potential candidate for developing treatments for neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects by selectively inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby reducing cellular excitability and protecting neurons from glutamate-induced toxicity. The molecular targets include the TRPM4 channel, and the pathways involved are related to ion homeostasis and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
- 2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid
Uniqueness
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid is unique due to its high selectivity for the TRPM4 channel and its significant neuroprotective activity. Other similar compounds may not exhibit the same level of selectivity or neuroprotective effects .
Propriétés
| 70853-28-0 | |
Formule moléculaire |
C15H12ClNO4 |
Poids moléculaire |
305.71 g/mol |
Nom IUPAC |
3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-11-4-6-13(7-5-11)21-9-14(18)17-12-3-1-2-10(8-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Clé InChI |
SUCSBFBAQSYWQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)


![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![4-[(E)-Phenylimino]-thiazolidin-2-one](/img/structure/B12111845.png)


![Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-](/img/structure/B12111862.png)
